molecular formula C22H23N3O3S B11474820 Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate

Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate

Cat. No.: B11474820
M. Wt: 409.5 g/mol
InChI Key: XQIDRTXRDGRFTA-UHFFFAOYSA-N
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Description

Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a benzyl group, a morpholine ring, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(morpholin-4-ylmethyl)-1,3-thiazole with benzyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • Schiff and Mannich bases of isatin derivatives with 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

benzyl N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C22H23N3O3S/c26-22(28-15-17-4-2-1-3-5-17)24-19-8-6-18(7-9-19)21-23-20(16-29-21)14-25-10-12-27-13-11-25/h1-9,16H,10-15H2,(H,24,26)

InChI Key

XQIDRTXRDGRFTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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